molecular formula C8H6BrClF3N B8389094 4-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline

4-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline

Cat. No. B8389094
M. Wt: 288.49 g/mol
InChI Key: LTSBWJRAUCGPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255089B2

Procedure details

4-Bromo-2-chloroaniline (5000 mg, 24.22 mmol) was dissolved in trifluoroacetic acid (40 ml) and 1,2-dimethoxyethane (50 ml) then cooled under argon to 0° C. To the mixture was added 2-picoline borane complex (12951.34 mg, 121.08 mmol) and then the reaction mixture was heated 110° C. for 90 minutes. Solvents were removed under reduced pressure and crude material was taken up in 1N HCl and stirred at 110° C. 30 minutes. Crude mixture was then diluted with EtOAc and water and extracted EtOAc (3 times). Organics were washed with water then brine, dried over sodium sulfate and evaporated to dryness under reduced pressure. Crude material was purified by silica gel chromatography using EtOAc/Hexanes as the eluent to afford 4-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline.
Quantity
5000 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([Cl:9])[CH:3]=1.COCCOC.[F:16][C:17]([F:22])([F:21])[C:18](O)=O>>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:18][C:17]([F:22])([F:21])[F:16])=[C:4]([Cl:9])[CH:3]=1

Inputs

Step One
Name
Quantity
5000 mg
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the mixture was added 2-picoline borane complex (12951.34 mg, 121.08 mmol)
CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure and crude material
CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Crude mixture was then diluted with EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
extracted EtOAc (3 times)
WASH
Type
WASH
Details
Organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crude material was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(NCC(F)(F)F)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.